4-Amino-5-hydroxy-piperidin-2-one
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Overview
Description
4-Amino-5-hydroxy-piperidin-2-one is a heterocyclic organic compound that belongs to the piperidine family. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and pharmacological properties . The compound’s structure includes a six-membered ring with one nitrogen atom and five carbon atoms, making it a valuable building block in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-hydroxy-piperidin-2-one can be achieved through various methods. One common approach involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another method includes the cyclization of amino alcohols using thionyl chloride (SOCl2), which simplifies the classical N-protection/O-activation/cyclization/deprotection sequence . Additionally, continuous flow reactions using Grignard reagents have been employed to produce enantioenriched piperidines .
Industrial Production Methods
Industrial production of piperidine derivatives often involves large-scale hydrogenation processes using palladium or rhodium catalysts . These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-hydroxy-piperidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium or rhodium catalysts is frequently employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
4-Amino-5-hydroxy-piperidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-5-hydroxy-piperidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to various biological effects . The exact pathways and targets depend on the specific application and the compound’s structural modifications .
Comparison with Similar Compounds
Similar Compounds
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits anticancer and anti-inflammatory activities.
Matrine: Used for its antiproliferative effects on cancer cells.
Uniqueness
4-Amino-5-hydroxy-piperidin-2-one stands out due to its unique combination of amino and hydroxy functional groups, which enhance its reactivity and potential for diverse biological activities . This makes it a valuable compound for developing new therapeutic agents and industrial applications .
Properties
IUPAC Name |
4-amino-5-hydroxypiperidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-3-1-5(9)7-2-4(3)8/h3-4,8H,1-2,6H2,(H,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLGRFJIOPWFKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CNC1=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(CNC1=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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